molecular formula C11H15N3O2S B4884212 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide

3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide

Cat. No. B4884212
M. Wt: 253.32 g/mol
InChI Key: GNCJGOFUGFKPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide, also known as MTCH, is a thiazolidine derivative that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MTCH has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The exact mechanism of action of 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been found to activate the AMP-activated protein kinase pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of many chronic diseases, including cancer and diabetes. This compound has also been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide has several advantages for use in lab experiments, including its ease of synthesis and its potent biological activity. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other chronic diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological activity of this compound, which could lead to the development of more potent and selective analogs. Additionally, the use of this compound in materials science applications, such as the development of new sensors or catalysts, is an area of potential future research.

Synthesis Methods

3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide can be synthesized by reacting 4-methoxybenzoyl hydrazide with thioglycolic acid in the presence of a base, such as sodium hydroxide, to form 3-(4-methoxyphenyl)-1,3-thiazolidine-2-thione. The thione is then treated with hydrazine hydrate to yield the desired product, this compound.

Scientific Research Applications

3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-16-9-4-2-8(3-5-9)14-6-7-17-11(14)10(15)13-12/h2-5,11H,6-7,12H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCJGOFUGFKPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCSC2C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.